Home > Products > Screening Compounds P96943 > N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide
N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide - 931724-66-2

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide

Catalog Number: EVT-2886863
CAS Number: 931724-66-2
Molecular Formula: C23H27N3O3
Molecular Weight: 393.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in scientific research: This section would broadly describe the potential applications of the compound being researched. For example, is it being investigated for its antimicrobial properties [, ], antitumor activity [], or as a potential tool for studying G-protein coupled receptors []?
Future Directions
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of the compound with modifications to improve its activity, selectivity, or other properties [].
  • Optimization of synthesis: Developing more efficient or cost-effective synthetic routes to the compound [].
  • In-depth mechanism of action studies: Further elucidating the molecular details of how the compound exerts its effects [].

2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

Compound Description: This compound is a member of a series synthesized and tested for antimicrobial activity. [] The study found that this class of compounds, including 2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide, exhibited notable antimicrobial properties against various bacterial and fungal strains. []

Relevance: This compound shares the core structure of a benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [] Additionally, both compounds feature an acetamide substituent, although their connection points and overall structures differ.

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active compounds, including the anticancer drug osimertinib. [] The research highlights its significance in developing third-generation EGFR-TKIs, which show promise in treating drug-resistant cancers. []

Relevance: While structurally distinct from (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, both compounds fall under the broader category of enaminones. They both possess an alpha, beta-unsaturated ketone core structure conjugated to a nitrogen-containing heterocycle, albeit with different heterocyclic systems (benzimidazole vs. indole) and diverse substituents. []

7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

Compound Description: This compound belongs to a series of novel quinoline–benzimidazole hybrids investigated for their antiproliferative activity. [] It exhibited specific activity against the growth of the HuT78 lymphoma cell line, suggesting potential as an anticancer agent. []

Relevance: This compound shares a structural similarity with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide in its inclusion of both a benzimidazole and a substituted phenoxy group. [] While the overall structures differ significantly, the presence of these shared moieties suggests a potential for overlapping biological activity or target profiles.

(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one

Compound Description: This compound, synthesized from 2-acetyl benzo[d]imidazole and dimethylformamide dimethyl acetal (DMF-DMA), was used as a starting material for synthesizing more complex molecules. [] The single-crystal X-ray diffraction analysis confirmed its structure. []

Relevance: This compound shares a common core structure with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, namely the (E)-1-(1H-benzo[d]imidazol-2-yl)prop-2-en-1-one moiety. [] This shared structural motif suggests potential similarities in their chemical properties and potential biological activity.

2-[[4-[[2-(1H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline (RG 12525)

Compound Description: This compound is a new chemical entity investigated for treating type II diabetes. [] Studies identified its tetrazole N2-glucuronide conjugate as the primary metabolite in plasma after oral administration. [] The research focuses on characterizing its metabolism, particularly the role of N-glucuronidation, to understand its pharmacokinetic properties and potential drug interactions. []

Relevance: While structurally different from (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, both compounds are classified as substituted heterocycles and share a common feature: an ether linkage connecting an aromatic ring (quinoline in RG 12525 and phenoxy in the target compound) to another aromatic or heterocyclic system. [] Although their core structures and biological targets differ, this shared feature may influence their physicochemical properties and metabolic pathways.

2-(1H-Benzo[d]imidazol-2-ylthio)-3-(substitutedphenyl)-1-(substitutedphenyl)prop-2-en-1-one derivatives (3 A-L)

Compound Description: These derivatives were synthesized via Claisen-Schmidt condensation reactions, employing various aromatic aldehydes and 2-benzimidazolyl thioacetophenone derivatives. [] The synthesized compounds were characterized and subsequently evaluated for their antimicrobial activities. []

Relevance: These derivatives share a significant structural resemblance with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, as they are both based on a benzimidazole core structure. [] Additionally, both possess substituted phenyl rings linked to the core structure, highlighting a common synthetic approach and potentially similar chemical properties or biological activities.

N-(3-Chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide (6)

Compound Description: This compound is a key intermediate in the multi-step synthesis of Schiff base derivatives incorporating a benzimidazole scaffold. [] The research focuses on developing new antimicrobial agents and investigates the structure-activity relationships of these compounds. []

Relevance: This compound shares the core structure of a benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide and also features an acetamide group attached to the benzimidazole ring. [] Though the overall structures and substituents differ, this shared structural motif suggests potential similarities in their chemical reactivity and potential biological activity.

Relevance: This compound shares the benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [] Despite the differences in their core structures (quinazoline vs. phenoxy-ethyl-benzimidazole) and the presence of a thioether linker in 15e, the shared benzimidazole suggests they could potentially interact with similar biological targets or pathways.

(E)-1-(4-((2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinazolin-4-yl)amino)phenyl)-3-(3-nitrophenyl)prop-2-en-1-one (15k)

Relevance: Like the target compound, this molecule contains a benzimidazole group, indicating a potential for shared chemical properties. [] Despite the structural differences, including the quinazoline core and the presence of a chalcone moiety in 15k, the shared benzimidazole raises the possibility of common biological targets or mechanisms of action.

N-[2-(1H-Imidazol-4-yl)ethyl]-3-[4-(5-fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propan-1-amine

Compound Description: This compound served as a lead structure for developing novel agonists for the histamine H4 receptor (H4R). [] The research aimed to design and synthesize compounds with improved potency and selectivity for the H4R, a potential therapeutic target for inflammatory and immunological disorders. []

Relevance: Both this compound and (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide share the benzimidazole moiety as a central structural element. [] This common feature suggests a potential for similar chemical reactivity and interactions with biological targets. Despite differing overall structures and substituents, the shared benzimidazole might contribute to their pharmacological profiles.

Compound Description: This compound, an α,β-unsaturated ketone, was synthesized and characterized using X-ray diffraction analysis, elemental analysis, 1H NMR, and IR spectra. [, ] The crystal structure analysis revealed the presence of intermolecular hydrogen bonds, C–H⋅⋅⋅π, and π⋅⋅⋅π interactions contributing to its three-dimensional network. [, ]

Relevance: This compound shares the benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [, ] The presence of this shared heterocyclic system, despite differences in their overall structures and substituents, might indicate similarities in their chemical properties and potential for biological activity.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Identified through a pharmacophore-based virtual screening approach, this compound emerged as a potential FGFR-1 inhibitor. [] Its predicted binding affinity and interactions with the FGFR-1 active site suggest promising antitumor activity against cholangiocarcinoma. []

Relevance: While structurally distinct from (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide, Hit-1 shares a key structural feature: the presence of a methoxy group attached to an aromatic ring. [] This shared structural element might influence their physicochemical properties and potentially impact their interactions with biological targets.

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Identified through the same virtual screening campaign as Hit-1, Hit-4 also displays potential as an FGFR-1 inhibitor. [] Its predicted binding interactions with the FGFR-1 active site suggest promising antitumor activity against cholangiocarcinoma. []

Relevance: Notably, Hit-4 shares the benzimidazole moiety with (E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide. [] This shared structural feature suggests a potential for similar chemical reactivity and interactions with biological targets, despite differences in their overall structures and substituents.

Overview

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is a complex organic compound notable for its intricate structure and significant biological activity. This compound features a benzodiazole moiety, a methoxy-substituted phenyl group, and an N-methylacetamide functional group, making it of interest in both pharmaceuticals and agrochemicals due to its unique chemical properties.

Source

The compound is synthesized through multi-step synthetic routes that involve various organic reactions. Its potential applications have been highlighted in recent studies, indicating its promising role in medicinal chemistry and agricultural science.

Classification

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide can be classified as an organic compound with functionalities that suggest potential uses in drug development and agricultural applications. Its structure allows it to interact with biological systems effectively, which is crucial for its application in pharmacology.

Synthesis Analysis

Methods

The synthesis of N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide typically involves several key steps:

  1. Formation of the Benzodiazole Ring: The initial step often includes the condensation of appropriate anilines with carbonyl compounds to form the benzodiazole structure.
  2. Substitution Reactions: Subsequent reactions involve the introduction of the methoxy-substituted phenyl group through nucleophilic substitution.
  3. Formation of the Acetamide Group: The final step incorporates the N-methylacetamide moiety, often through acylation reactions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Technical Details

The synthesis may utilize solvents such as dimethyl sulfoxide or dichloromethane, with catalysts like triethylamine or sodium hydride to facilitate reactions. Reaction temperatures are typically maintained at room temperature to moderate heating depending on the specific reaction step.

Molecular Structure Analysis

Structure

The molecular structure of N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Data

The compound's molecular weight is approximately 328.41 g/mol. The presence of multiple functional groups enhances its solubility and reactivity, making it suitable for various chemical interactions.

Chemical Reactions Analysis

Reactions

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-y]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding acids and amines.
  2. Oxidation: The presence of unsaturated bonds allows for oxidation reactions that can modify the compound's functional groups.
  3. Reduction: The compound may also undergo reduction reactions at specific sites, altering its biological activity.

These reactions are crucial for understanding how the compound interacts with biological systems and its potential metabolic pathways .

Technical Details

Reactions are typically conducted under controlled conditions using standard laboratory techniques such as refluxing or stirring under inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-y]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide involves interactions at the molecular level with specific biological targets.

Investigations suggest that this compound may inhibit certain enzymes or receptors involved in cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activities. Studies focus on its ability to modulate signaling pathways critical for cell survival and proliferation .

Data

Research indicates that the compound exhibits significant biological activity against various cancer cell lines, suggesting its potential as a lead compound in drug development.

Physical and Chemical Properties Analysis

Physical Properties

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-y]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is characterized by:

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Data on melting points indicates thermal stability relevant for storage and handling.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

These properties are essential for determining the compound's suitability for various applications in pharmaceuticals and agrochemicals.

Applications

Scientific Uses

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-y]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide has several significant applications:

  1. Pharmaceutical Development: The compound shows promise as a therapeutic agent due to its biological activities against cancer cells.
  2. Agrochemical Applications: Its unique structure may provide herbicidal properties useful in agricultural settings.

Research continues to explore its full potential across these fields, emphasizing the need for further studies on its efficacy and safety profiles .

Properties

CAS Number

931724-66-2

Product Name

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide

IUPAC Name

N-[[1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide

Molecular Formula

C23H27N3O3

Molecular Weight

393.487

InChI

InChI=1S/C23H27N3O3/c1-5-8-18-11-12-21(22(15-18)28-4)29-14-13-26-20-10-7-6-9-19(20)24-23(26)16-25(3)17(2)27/h5-12,15H,13-14,16H2,1-4H3/b8-5+

InChI Key

WDXDDJJJZSMUFH-VMPITWQZSA-N

SMILES

CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.